molecular formula C12H19N3O6 B15140372 4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one

4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B15140372
M. Wt: 301.30 g/mol
InChI Key: KTRGOFHAGWNIFC-UPCPIJHOSA-N
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Description

4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one is a complex organic compound with the molecular formula C12H19N3O6. It is known for its significant role in various scientific research fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one involves multiple steps. One common method includes the reaction of a pyrimidine derivative with a protected sugar moiety, followed by deprotection under acidic conditions . The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions usually occur under controlled conditions, such as specific temperatures (ranging from -10°C to 100°C) and pH levels (acidic or basic environments). The choice of solvent (e.g., water, ethanol, or dichloromethane) also plays a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Research focuses on its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
  • 4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-ethoxyethoxy)oxolan-2-yl]pyrimidin-2-one

Uniqueness

Compared to similar compounds, 4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one exhibits unique properties due to the presence of the methoxyethoxy group, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C12H19N3O6

Molecular Weight

301.30 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C12H19N3O6/c1-19-4-5-20-10-7(6-16)21-11(9(10)17)15-3-2-8(13)14-12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3,(H2,13,14,18)/t7-,9+,10?,11-/m1/s1

InChI Key

KTRGOFHAGWNIFC-UPCPIJHOSA-N

Isomeric SMILES

COCCOC1[C@H](O[C@H]([C@H]1O)N2C=CC(=NC2=O)N)CO

Canonical SMILES

COCCOC1C(OC(C1O)N2C=CC(=NC2=O)N)CO

Origin of Product

United States

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